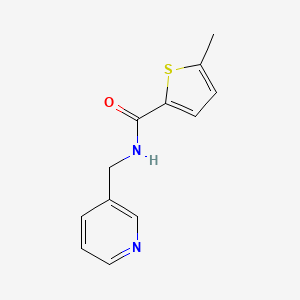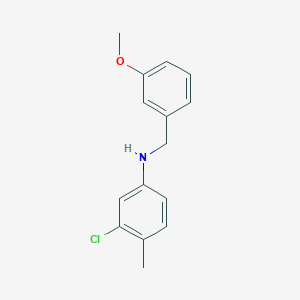![molecular formula C12H14ClNOS B5731967 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)
2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide, also known as CCTA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CCTA belongs to the class of thioamides, which are organic compounds containing a sulfur atom bonded to an amide group.
Mecanismo De Acción
The mechanism of action of 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in gene expression and cell differentiation. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to the suppression of tumor growth. In inflammation, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to a reduction in inflammation. In neurological disorders, this compound improves cognitive function and reduces oxidative stress, which is believed to contribute to the pathogenesis of these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects due to its inhibition of HDAC enzymes.
Direcciones Futuras
There are several potential future directions for research on 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide, including its use in combination therapy with other drugs, its optimization for specific therapeutic applications, and its development as a drug delivery system. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various areas of research.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, leading to various biochemical and physiological effects. This compound has several advantages for lab experiments but also has some limitations. Future research on this compound could lead to its optimization for specific therapeutic applications and its development as a drug delivery system.
Métodos De Síntesis
2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide can be synthesized through a multi-step process involving the reaction of 3-chlorobenzyl chloride with thiourea, followed by cyclization with cyclopropylamine and subsequent acetylation. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide has been studied for its potential therapeutic effects in various areas of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to improve cognitive function and reduce oxidative stress.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c13-10-3-1-2-9(6-10)7-16-8-12(15)14-11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIXYEIUEDCDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5731890.png)
![4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5731892.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5731897.png)
![1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5731903.png)
![N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5731928.png)


![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5731941.png)

![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)
![2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)
